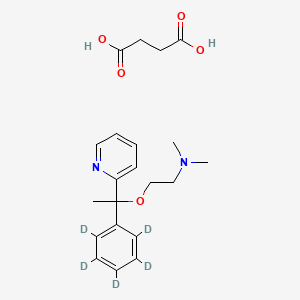

Doxylamine (D5 succinate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Doxylamine is an antihistamine that reduces the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Antihistamines can cause drowsiness and are sometimes used as sleep aids . Doxylamine is used to treat sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms. It is also used as a short-term treatment for sleep problems (insomnia) .

Synthesis Analysis

The synthesis of Doxylamine succinate involves a reaction between dimethylaminoethyl chloride and acetylpyridine . The reaction is optimized with a toluene tetrahydrofuran-toluene solution .

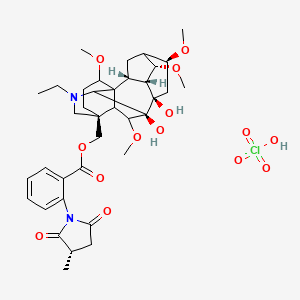

Molecular Structure Analysis

The molecular formula of Doxylamine succinate is C17H22N2O·C4H6O4 . It is a derivative of doxylamine, which is a first-generation antihistamine .

Chemical Reactions Analysis

Doxylamine succinate is an antihistamine that selectively inhibits contractions induced by histamine over acetylcholine in isolated guinea pig ileum . It reduces ethanol-induced deficits in behavior performance in rats when administered at a dose of 60 mg/kg .

Physical And Chemical Properties Analysis

Doxylamine succinate is a white to creamy-white powder with a characteristic odor . It is soluble in water (1:1), alcohol (1:2), and chloroform (1:2) . The molecular weight of Doxylamine succinate is 393.49 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Analysis

Doxylamine D5 Succinate is used in the development of stability-indicating HPLC methods for the estimation of doxylamine succinate in tablets . The separation of Doxylamine at different degradation conditions is achieved with a Kromasil C18 . This method is used for the quantification of Doxylamine succinate in bulk and pharmaceutical dosage form .

Stress Degradation Study

The drug is subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation .

Isolation and Characterization of Degradation Products

The major alkaline degradation product of Doxylamine is isolated using preparative chromatographic technique and extensive FT-IR is performed to ascertain the structure of the alkaline degradant .

Formulation Development

Doxylamine D5 Succinate is used in the formulation development of fast dissolving tablets . The dissolution studies performed on all the formulations are further evaluated by Fourier transform infrared (FTIR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) analysis .

Isotopic Labeling

Doxylamine D5 Succinate is used in isotopic labeling studies . It is available with 98 atom % D isotopic purity .

Safety Data Sheet Development

Doxylamine D5 Succinate is used in the development of safety data sheets . These sheets provide information about the hazards of a chemical and the associated safety measures .

Wirkmechanismus

Target of Action

Doxylamine, also known as Doxylamine D5 Succinate, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep and wakefulness .

Mode of Action

Doxylamine acts as an antagonist at the Histamine H1 receptors . This means it binds to these receptors and inhibits their function, preventing histamine from exerting its effects. As a result, it can reduce allergic symptoms and induce sedation . It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

Doxylamine’s action on the Histamine H1 receptors affects several biochemical pathways. By inhibiting these receptors, it can reduce the physiological effects of histamine, which include vasodilation, bronchoconstriction, and stimulation of the sensory nerves . This can lead to a reduction in allergy symptoms and the induction of sleep .

Pharmacokinetics

Doxylamine is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . Its bioavailability is approximately 24.7% when taken orally . The elimination half-life of doxylamine is between 10 to 12 hours, and it is excreted in the urine (60%) and feces (40%) . These properties affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The molecular and cellular effects of doxylamine’s action primarily involve the inhibition of Histamine H1 receptors. This results in a decrease in allergic symptoms and the induction of sleep . It also has anticholinergic effects, meaning it can inhibit the action of acetylcholine, a neurotransmitter involved in many functions including muscle movement and heart rate .

Action Environment

The action, efficacy, and stability of doxylamine can be influenced by various environmental factors. For instance, the drug should be stored at -20°C for optimal stability . Moreover, factors such as the patient’s age, liver function, and the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness .

Safety and Hazards

Doxylamine may cause serious side effects. Common side effects may include blurred vision, dry mouth, nose, or throat, constipation, or mild dizziness or drowsiness . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doxylamine (D5 succinate) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)

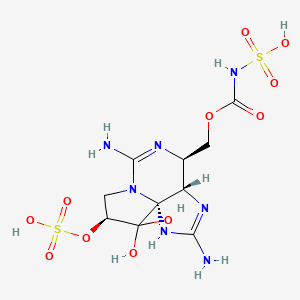

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)